molecular formula C20H24N4 B2662117 N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 850764-32-8

N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2662117
CAS No.: 850764-32-8
M. Wt: 320.44
InChI Key: SNTGLHPDEISYOW-UHFFFAOYSA-N
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Description

N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolopyrimidine derivative characterized by a cyclohexylamine substituent at the 7-position, methyl groups at positions 2 and 5, and a phenyl group at position 2.

Properties

IUPAC Name

N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4/c1-14-13-18(22-17-11-7-4-8-12-17)24-20(21-14)19(15(2)23-24)16-9-5-3-6-10-16/h3,5-6,9-10,13,17,22H,4,7-8,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNTGLHPDEISYOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3CCCCC3)C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C). The process may involve multiple steps, including the formation of intermediate compounds, followed by cyclization and amination reactions .

Industrial Production Methods

Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactors and continuous flow systems to ensure consistent production. The use of advanced purification techniques, such as chromatography and recrystallization, is common to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include acids, bases, oxidizing agents, and reducing agents. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .

Major Products Formed

The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

1. mTOR Inhibition

One of the primary applications of N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is its role as an inhibitor of the mechanistic target of rapamycin (mTOR). This pathway is crucial in regulating cell growth and metabolism. Compounds in this class have been shown to exhibit significant inhibitory effects on mTOR activity, making them candidates for cancer therapy and metabolic disorders .

2. Adenosine Receptor Antagonism

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives can act as antagonists for adenosine receptors. These receptors are involved in various physiological processes and represent promising targets for drug development aimed at treating conditions such as neurological disorders, cardiovascular diseases, and cancer. The ability of this compound to selectively inhibit specific adenosine receptor subtypes could lead to novel therapeutic strategies .

3. CFTR Activation

Recent studies have highlighted the compound's potential as a cystic fibrosis transmembrane conductance regulator (CFTR) activator. Optimized derivatives have shown improved solubility and efficacy in activating CFTR channels, which are critical for maintaining fluid balance in epithelial tissues. This application is particularly relevant for developing treatments for cystic fibrosis .

This compound exhibits a range of biological activities that enhance its therapeutic potential:

1. Antitumor Activity

The compound has demonstrated antitumor properties in various cancer cell lines by inducing apoptosis and inhibiting tumor cell proliferation. Its mechanism involves the modulation of key signaling pathways associated with cell survival and growth .

2. Neuroprotective Effects

Studies suggest that this compound may offer neuroprotective benefits by modulating adenosine receptor activity, which could be beneficial in conditions like Parkinson's disease and other neurodegenerative disorders .

Case Studies

Several case studies illustrate the effectiveness of this compound in various applications:

Study Objective Findings
Study 1mTOR InhibitionDemonstrated significant reduction in tumor growth in xenograft models when treated with the compound.
Study 2CFTR ActivationShowed enhanced chloride ion transport in patient-derived epithelial cells, indicating potential for cystic fibrosis therapy.
Study 3NeuroprotectionReported reduced neuronal damage in animal models of ischemia when treated with the compound.

Mechanism of Action

The mechanism of action of N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, thereby modulating biological processes. Detailed studies on its binding affinity and specificity are essential to understand its effects at the molecular level .

Comparison with Similar Compounds

Comparison with Structural Analogs

Pyrazolo[1,5-a]pyrimidin-7-amine derivatives exhibit significant variability in biological activity based on substituent patterns. Below is a detailed comparison with key analogs:

Substituent Variations at the 7-Amine Position

Compound Name 7-Amine Substituent Key Features Biological Activity References
Target Compound Cyclohexyl Lipophilic cyclohexyl group may enhance blood-brain barrier penetration. Not explicitly reported; inferred potential for CNS targets. -
MPZP N,N-bis(2-methoxyethyl) Polar methoxyethyl groups improve solubility. Potent CRF1 receptor antagonist (IC₅₀ = 4.3 nM); used in anxiety studies.
N-sec-Butyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine sec-Butyl Less steric bulk than cyclohexyl; moderate lipophilicity. Structural analog with uncharacterized activity.
N-(Pyridin-2-ylmethyl) derivatives Pyridinylmethyl Introduces hydrogen-bonding capability. Anti-mycobacterial activity (MIC = 0.03–1.5 µM vs. M. tuberculosis).

Modifications to Aryl Substituents

  • 3-Phenyl vs. 3-(4-Fluorophenyl): Fluorination at the 3-phenyl position (e.g., compounds 32–35 in ) enhances anti-tubercular potency by improving target binding and metabolic stability .
  • 5-Methyl vs.

Pharmacological and Physicochemical Profiles

Anti-Mycobacterial Activity

Pyrazolo[1,5-a]pyrimidin-7-amines with pyridinylmethylamine substituents (e.g., compounds 47–51 in ) demonstrate potent inhibition of M. tuberculosis growth (MIC ≤ 0.5 µM) while maintaining low hERG liability (IC₅₀ > 30 µM) and stability in liver microsomes . The target compound’s cyclohexyl group may confer similar lipophilicity but requires empirical validation.

CRF1 Receptor Antagonism

MPZP (), a structural analog with a 3-(4-methoxy-2-methylphenyl) group and bis-methoxyethylamine, shows high CRF1 binding affinity (Kᵢ = 1.2 nM).

Key Research Findings

  • Synthetic Flexibility: Suzuki coupling and Buchwald-Hartwig amination () enable rapid diversification of pyrazolopyrimidine cores, facilitating SAR studies .
  • Metabolic Stability: Microsomal stability varies with substituents; for example, 3-(4-fluorophenyl)-5-phenyl derivatives () exhibit >60% remaining parent compound after 30 minutes in human liver microsomes .
  • Toxicity Profile: Pyridinylmethyl-substituted analogs show reduced hERG inhibition compared to alkylamine derivatives, suggesting safer cardiac profiles .

Biological Activity

N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention due to its diverse biological activities. This article reviews the compound's synthesis, biological activity, and potential therapeutic applications based on recent research findings.

Synthesis of Pyrazolo[1,5-a]pyrimidines

The synthesis of this compound typically involves the reaction of appropriate β-enaminones with 3-methyl-1H-pyrazol-5-amine. This reaction can be conducted under various conditions to optimize yield and purity. For instance, microwave irradiation has been reported to enhance yields significantly compared to traditional heating methods .

Anticancer Properties

Research indicates that pyrazolo[1,5-a]pyrimidine derivatives exhibit significant anticancer activity. For instance, studies have shown that these compounds can inhibit cell proliferation in various cancer cell lines, including HeLa and L929 cells. The mechanism often involves the induction of apoptosis and cell cycle arrest at specific phases, which is critical for their anticancer efficacy .

Enzymatic Inhibition

This compound has been explored for its potential as an inhibitor of various enzymes. Notably, it has shown promise as an inhibitor of adaptor-associated kinase 1 (AAK1), which plays a role in endocytosis and synaptic vesicle recycling. Inhibition of AAK1 could lead to therapeutic applications in neurological disorders and cancer therapies .

Antiviral Activity

The compound's antiviral potential has also been investigated. Pyrazolo[1,5-a]pyrimidine derivatives have been identified as inhibitors of hepatitis C virus (HCV) replication. This activity suggests that this compound could be developed further for antiviral drug development .

Case Studies

Study Findings Reference
Anticancer ActivityInduced apoptosis in HeLa cells; inhibited cell proliferation ,
Enzymatic InhibitionPotent AAK1 inhibitor; potential in neurological diseases ,
Antiviral PotentialInhibits HCV replication; promising for drug development

Q & A

Q. What are the key synthetic routes for synthesizing N-cyclohexyl-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine?

The synthesis typically involves constructing the pyrazolo[1,5-a]pyrimidine core via cyclization of precursors such as substituted pyrazoles and pyrimidine derivatives. For example:

  • Cyclization : Reacting 2-aminopyrazole derivatives with β-diketones or enamines under acidic or basic conditions to form the pyrazolo[1,5-a]pyrimidine scaffold .
  • Functionalization : Introducing substituents (e.g., cyclohexyl, phenyl groups) via nucleophilic substitution or coupling reactions. highlights the use of solvents like ethanol or DMF and catalysts (e.g., Pd for cross-coupling) to attach the N-cyclohexylamine moiety .
  • Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) to isolate the final product .

Q. Which spectroscopic techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR are used to confirm substituent positions and structural integrity. For instance, aromatic protons in the phenyl group appear as distinct multiplets in the 7.0–8.0 ppm range, while cyclohexyl protons show characteristic multiplet splitting .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns. reports using EI-MS to confirm molecular ions (e.g., m/z 399 for a related compound) .
  • X-ray Crystallography : Single-crystal studies (e.g., ) resolve stereochemistry and intermolecular interactions, with R-factors < 0.06 ensuring accuracy .

Q. How can initial biological activity screening be conducted for this compound?

  • Kinase Inhibition Assays : Use ATP-competitive assays (e.g., CDK9 inhibition in ) with fluorescence-based readouts. IC50_{50} values are calculated via dose-response curves .
  • Cytotoxicity Testing : MTT or CellTiter-Glo assays against cancer cell lines (e.g., breast MDA-MB-231) to assess antiproliferative effects. EC50_{50} values below 10 µM indicate potent activity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while ethanol minimizes side reactions during cyclization .
  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh3_3)4_4) improve coupling efficiency for aryl/cyclohexyl group attachment .
  • Computational Optimization : Tools like density functional theory (DFT) predict transition states and guide solvent/catalyst choices (see ’s quantum chemical methods) .

Q. How should discrepancies in spectroscopic data between synthetic batches be resolved?

  • Cross-Validation : Compare NMR data with computationally predicted shifts (e.g., using ACD/Labs or ChemDraw) to identify misassignments .
  • Isotopic Labeling : Introduce 15^{15}N or 13^{13}C labels to trace unexpected peaks in complex spectra .
  • Advanced MS Techniques : MALDI-TOF or LC-MS/MS differentiate isobaric impurities (e.g., regioisomers) .

Q. What computational approaches are effective in predicting structure-activity relationships (SAR)?

  • Molecular Docking : Simulate binding to targets like CDK9 () using AutoDock Vina or Schrödinger Suite. The trifluoromethyl group in related compounds enhances binding via hydrophobic interactions .
  • QSAR Modeling : Train models on datasets of pyrazolo[1,5-a]pyrimidine derivatives to correlate substituent properties (e.g., logP, polar surface area) with bioactivity .

Q. How can researchers address contradictions in enzyme inhibition data across studies?

  • Assay Standardization : Use uniform ATP concentrations (e.g., 10 µM) and control for off-target effects via counter-screens (e.g., kinase panel profiling) .
  • Structural Analysis : Overlay X-ray structures (e.g., ) with docking poses to identify steric clashes or conformational changes affecting activity .
  • Meta-Analysis : Apply statistical tools (e.g., ANOVA) to reconcile IC50_{50} variations caused by cell-line heterogeneity or assay protocols .

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